molecular formula C5H10N4S B6154993 5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine CAS No. 14068-37-2

5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B6154993
CAS No.: 14068-37-2
M. Wt: 158.23 g/mol
InChI Key: BHWOPHQJYBJSFP-UHFFFAOYSA-N
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Description

5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with formic acid or formamide . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine stands out due to its unique dimethylamino group, which enhances its solubility and reactivity. This modification allows for more diverse applications and improved efficacy in various scientific and industrial contexts .

Properties

CAS No.

14068-37-2

Molecular Formula

C5H10N4S

Molecular Weight

158.23 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C5H10N4S/c1-9(2)3-4-7-8-5(6)10-4/h3H2,1-2H3,(H2,6,8)

InChI Key

BHWOPHQJYBJSFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NN=C(S1)N

Purity

95

Origin of Product

United States

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